Tert-butyl 2-nitrophenylcarbamate

Description

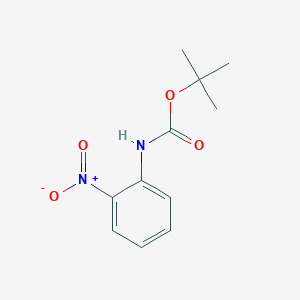

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFEWDXNKYBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396544 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54614-93-6 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Tert-butyl 2-nitrophenylcarbamate

An In-Depth Technical Guide to Tert-butyl 2-nitrophenylcarbamate: Properties, Synthesis, and Synthetic Utility

Abstract

This compound is a pivotal intermediate in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure uniquely combines a nitroaromatic system with a tert-butoxycarbonyl (Boc)-protected amine, offering a versatile platform for sequential and site-selective functionalization. The Boc group provides robust protection under a variety of conditions, yet is readily cleaved under acidic protocols, while the nitro group serves as a precursor to a reactive amino functionality via reduction. This guide provides a comprehensive examination of the physical and chemical properties of this compound, detailed protocols for its synthesis and key transformations, and expert insights into its strategic application in multi-step synthesis.

Core Molecular Profile

Structure and Nomenclature

This compound is systematically named tert-butyl N-(2-nitrophenyl)carbamate. The molecule consists of a 2-nitroaniline core where the amino group is protected as a tert-butyl carbamate. This "Boc" protecting group is fundamental to its synthetic utility, masking the nucleophilicity of the amine during reactions at other sites of the molecule.

-

IUPAC Name: tert-butyl N-(2-nitrophenyl)carbamate

-

CAS Number: 68335-51-3 (Note: This CAS number may vary depending on the specific context and supplier, but refers to the primary structure)

-

Synonyms: N-Boc-2-nitroaniline, tert-Butyl (2-nitrophenyl)carbamate

Physical and Chemical Properties

The compound is typically a stable, yellow solid under ambient conditions. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 89-90 °C | [1] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate, and Methanol. | General chemical knowledge |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key features are derived from its constituent functional groups: the aromatic ring, the nitro group, the carbamate, and the tert-butyl group.

| Spectroscopic Data | |

| ¹H NMR | (400 MHz, CDCl₃): δ 9.65 (bs, 1H, N-H), 8.55 (d, J = 8 Hz, 1H, Ar-H), 8.18 (d, J = 8 Hz, 1H, Ar-H), 7.60 (t, J = 8 Hz, 1H, Ar-H), 7.08 (t, J = 8 Hz, 1H, Ar-H), 1.54 (s, 9H, C(CH₃)₃).[1] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 152.20 (C=O), 135.90 (Ar-C), 135.70 (Ar-C), 125.80 (Ar-C), 121.80 (Ar-C), 120.70 (Ar-C), 81.80 (O-C(CH₃)₃), 28.20 (C(CH₃)₃).[1] |

| Infrared (IR) | Expected Peaks (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, carbamate), ~1520 & ~1340 (N-O stretch, nitro group).[3] |

Expert Analysis: The ¹H NMR spectrum is highly characteristic. The broad singlet at 9.65 ppm is indicative of the carbamate N-H proton. The downfield aromatic signals are consistent with the electron-withdrawing effect of the ortho-nitro group. The prominent singlet at 1.54 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butyl group. In the ¹³C NMR, the carbonyl carbon at 152.20 ppm and the quaternary and methyl carbons of the Boc group at 81.80 and 28.20 ppm, respectively, are key identifiers.

Synthesis and Purification

The most common and efficient synthesis involves the direct N-protection of 2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O).

Principle of Synthesis

This reaction is a nucleophilic acyl substitution. The amino group of 2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base, such as triethylamine (TEA), is crucial. It serves to deprotonate the amine after the initial attack, neutralizing the resulting ammonium species and preventing the protonation of the starting amine, thereby driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Boc-protection of anilines.[4]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution. Causality: Adding Boc₂O slowly helps control the effervescence (CO₂ evolution) and any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitroaniline spot is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness: These washing steps are critical for removing unreacted starting materials, the base, and byproducts, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10-20% ethyl acetate) to afford the pure product as a yellow solid.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The nitro group can be reduced without affecting the Boc group, and the Boc group can be cleaved without affecting the nitro group.

Reduction of the Nitro Group

A key transformation is the selective reduction of the nitro group to an amine, yielding tert-butyl (2-aminophenyl)carbamate. This reaction unmasks a nucleophilic site on the aromatic ring while the other amino group remains protected.

Expert Insight: The stability of the Boc group under many catalytic hydrogenation or chemical reduction conditions is a cornerstone of its utility.[5] This allows for the selective generation of an ortho-phenylenediamine derivative, a valuable precursor for synthesizing heterocycles like benzimidazoles or for further regioselective functionalization.

Detailed Experimental Protocol: Reduction to Tert-butyl (2-aminophenyl)carbamate [4]

-

Setup: Dissolve this compound (1.0 eq) in methanol.

-

Catalyst Addition: Add Iron(III) chloride (FeCl₃) (1.0 eq) to the solution.

-

Reductant Addition: Carefully add hydrazine monohydrate (N₂H₄·H₂O) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-3 hours).

-

Workup: Cool the mixture to room temperature and concentrate it under reduced pressure.

-

Basification and Extraction: Basify the residue with a saturated NaHCO₃ solution and extract thoroughly with DCM.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude solid can be purified by column chromatography to yield pure tert-butyl (2-aminophenyl)carbamate.

Cleavage of the Boc Protecting Group

The Boc group is designed for removal under acidic conditions. This deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[6][7]

Common Deprotection Reagents:

-

Trifluoroacetic Acid (TFA): Typically used neat or as a 25-50% solution in DCM at room temperature.[8]

-

Hydrochloric Acid (HCl): Often used as a 4M solution in a solvent like 1,4-dioxane or ethyl acetate.

Expert Insight: The choice of acid is critical. TFA is highly effective and its volatility simplifies workup, but it is corrosive. HCl in dioxane is also common and provides the hydrochloride salt of the deprotected amine directly, which can be advantageous for stability and purification. This acid-lability makes the Boc group orthogonal to base-labile protecting groups like Fmoc, a strategy that is fundamental in complex syntheses such as solid-phase peptide synthesis.[5][8]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[9][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple protected amine; it is a sophisticated synthetic building block engineered for strategic chemical transformations. Its well-defined physical properties, predictable spectroscopic signature, and straightforward synthesis make it readily accessible. The true value of this compound is realized in its dual and orthogonal reactivity, enabling researchers and drug development professionals to construct complex molecular architectures with high levels of control and efficiency. Understanding its properties and reaction mechanisms is essential for leveraging its full potential in the pursuit of novel therapeutics and materials.

References

-

PubChem. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates. [Link]

-

Chemsrc. tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate. [Link]

-

Supporting Information. Characterization Data of Products. [Link]

-

PubChem. tert-Butyl (2-chloro-6-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl nitrite. [Link]

- Google Patents.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

The Royal Society of Chemistry. Supporting Information - FTIR Spectra. [Link]

-

PubChem. tert-butyl N-bromo-N-(2-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

Spectral Characterization of Tert-butyl 2-nitrophenylcarbamate: A Technical Guide

Introduction

Tert-butyl 2-nitrophenylcarbamate, a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules, requires stringent structural verification and purity assessment. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive reference for researchers, scientists, and professionals in drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to elucidate the relationship between the molecular structure and its spectral output, thereby ensuring scientific integrity and enabling robust analytical workflows.

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen of 2-nitroaniline renders this molecule a versatile building block. The nitro group can be readily reduced to an amine, which, following deprotection of the Boc group, allows for differential functionalization at two distinct nitrogen atoms. Understanding the precise spectral signature of this intermediate is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its chemical identity.

This guide will present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will include a detailed explanation of the spectral features, connecting them to the specific functional groups and overall molecular architecture. Furthermore, standardized experimental protocols for data acquisition are provided to ensure reproducibility and adherence to best practices in analytical chemistry.

Molecular Structure and Key Functional Groups

A thorough understanding of the spectral data begins with a clear visualization of the molecule's structure. This compound comprises a benzene ring substituted with a nitro group and a tert-butoxycarbonylamino group at positions 2 and 1, respectively.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton of the carbamate, and the protons of the tert-butyl group.

¹H NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.65 | bs | - | 1H | NH -C=O |

| 8.55 | d | 8.0 | 1H | Ar-H (ortho to NHBoc) |

| 8.18 | d | 8.0 | 1H | Ar-H (ortho to NO₂) |

| 7.60 | t | 8.0 | 1H | Ar-H (meta to NO₂) |

| 7.08 | t | 8.0 | 1H | Ar-H (meta to NHBoc) |

| 1.54 | s | - | 9H | C(CH ₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.[1]

Interpretation of the ¹H NMR Spectrum

The downfield region of the spectrum reveals the signals for the aromatic and amide protons. The broad singlet at 9.65 ppm is characteristic of the N-H proton of the carbamate, with its broadness attributed to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.[1]

The aromatic region displays four distinct signals, consistent with a di-substituted benzene ring where the two substituents are different. The proton ortho to the electron-donating carbamate group (at 8.55 ppm) is a doublet, coupled to its neighboring aromatic proton.[1] The proton ortho to the strongly electron-withdrawing nitro group appears as a doublet at 8.18 ppm.[1] The two remaining aromatic protons, which are meta to the substituents, appear as triplets at 7.60 ppm and 7.08 ppm, each coupled to their two adjacent protons.[1]

The most upfield signal is a sharp singlet at 1.54 ppm, integrating to nine protons. This is the characteristic signal for the chemically equivalent protons of the tert-butyl group of the Boc protecting group.[1] The singlet nature arises from the absence of adjacent protons for coupling.

Diagram: ¹H NMR Workflow

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound shows distinct signals for each of the unique carbon atoms in the molecule.

¹³C NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 152.20 | C =O (carbamate) |

| 135.90 | Ar-C (ipso to NHBoc) |

| 135.70 | Ar-C (ipso to NO₂) |

| 125.80 | Ar-C H |

| 121.80 | Ar-C H |

| 120.70 | Ar-C H |

| 81.80 | C (CH₃)₃ |

| 28.20 | C(C H₃)₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.[1]

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carbamate group is the most downfield signal at 152.20 ppm, which is a characteristic chemical shift for this functional group.[1] The aromatic region shows four signals. The two quaternary carbons attached to the carbamate and nitro groups appear at 135.90 and 135.70 ppm, respectively.[1] The remaining three signals in the aromatic region at 125.80, 121.80, and 120.70 ppm correspond to the four protonated aromatic carbons, with some overlap expected.[1]

The quaternary carbon of the tert-butyl group is observed at 81.80 ppm.[1] The three equivalent methyl carbons of the tert-butyl group give rise to a single, more intense signal at 28.20 ppm.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

Predicted IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Medium | N-H | Stretching |

| ~2980 | Medium | C-H (sp³) | Stretching |

| ~1720 | Strong | C=O | Stretching |

| ~1520 | Strong | NO₂ | Asymmetric Stretching |

| ~1350 | Strong | NO₂ | Symmetric Stretching |

| ~1250 | Strong | C-O | Stretching |

Interpretation of the IR Spectrum

The presence of the carbamate functional group is indicated by several key absorptions. A medium intensity band around 3300 cm⁻¹ is expected for the N-H stretching vibration. A strong, sharp absorption around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate. Additionally, a strong band around 1250 cm⁻¹ is anticipated for the C-O stretching vibration.

The nitro group gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration is expected to appear around 1520 cm⁻¹, while the symmetric stretching vibration should be observed around 1350 cm⁻¹. The presence of these two intense bands is a strong indicator of the nitro functional group.

The C-H stretching vibrations of the tert-butyl group are expected to be observed around 2980 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, but may be weak.

Diagram: IR Spectroscopy Workflow

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 238.24 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 239.1 | [M+H]⁺ |

| 183.1 | [M - C₄H₈ + H]⁺ |

| 165.1 | [M - C₄H₉O₂ + H]⁺ |

| 138.1 | [2-nitroaniline + H]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 239.1. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 183.1. Further fragmentation could involve the loss of the entire tert-butoxycarbonyl group, leading to the formation of the protonated 2-nitroaniline fragment at m/z 138.1. Another possible fragmentation is the loss of the tert-butoxy group, which would give a fragment at m/z 165.1.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: A proposed major fragmentation pathway for protonated this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are co-added.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Approximately 1024 scans are accumulated.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust foundation for the unambiguous identification and characterization of this compound. The ¹H and ¹³C NMR data offer detailed insights into the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides valuable information on the molecule's fragmentation patterns. By integrating these powerful analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, thereby upholding the principles of scientific rigor in their work.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Monatshefte für Chemie - Chemical Monthly, 148(7), 1279–1288. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Supporting Information for a relevant research article providing NMR data.

Sources

Solubility Profile of Tert-butyl 2-nitrophenylcarbamate: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-nitrophenylcarbamate is a key intermediate in organic synthesis, particularly in medicinal chemistry where the strategic introduction and removal of the tert-butoxycarbonyl (Boc) protecting group are fundamental. Its utility in the synthesis of novel benzimidazoles and other heterocyclic compounds of therapeutic interest underscores the need for a thorough understanding of its physicochemical properties.[1] A critical, yet often unpublished, parameter is its solubility in common organic solvents, which directly impacts reaction kinetics, purification efficiency, and formulation development. This guide provides a comprehensive overview of the predicted solubility characteristics of this compound and presents a detailed, self-validating experimental protocol for its quantitative determination.

Introduction: The Strategic Importance of Solubility

In any chemical process, from bench-scale synthesis to industrial manufacturing, solvent selection is paramount. The solubility of a reagent dictates the reaction medium, influences reaction rates, and governs the choice of purification methods such as crystallization or chromatography. For a compound like this compound, which serves as a protected precursor to ortho-phenylenediamines, poor solubility can lead to heterogeneous reaction mixtures, resulting in slower, incomplete reactions and challenging purifications.[2]

Conversely, a well-characterized solubility profile enables:

-

Optimized Reaction Conditions: Ensuring homogenous reaction media for predictable outcomes.

-

Efficient Purification: Designing effective crystallization, extraction, and chromatographic procedures.[2][3]

-

Informed Process Development: Facilitating scale-up by predicting solvent requirements and product yields.

This document serves as a practical guide for researchers, providing both a predictive framework based on physicochemical principles and a robust methodology to establish empirical solubility data.

Physicochemical Properties & Predicted Solubility

The solubility of a compound is governed by its molecular structure. This compound (C₁₁H₁₄N₂O₄, Molar Mass: 254.24 g/mol ) possesses distinct structural motifs that dictate its interaction with various solvents:

-

Carbamate Group (-NHCOO-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). The resonance within this group influences its polarity.[4]

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group, capable of significant dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Phenyl Ring: A nonpolar aromatic system that can engage in π-π stacking and van der Waals interactions.

-

Tert-butyl Group (-C(CH₃)₃): A bulky, nonpolar (lipophilic) group that hinders close packing in a crystal lattice and contributes to solubility in less polar environments.

The "Like Dissolves Like" Principle in Action:

Based on these features, a qualitative solubility profile can be predicted. The molecule exhibits moderate overall polarity, suggesting favorable interactions with a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions with the nitro and carbamate groups. Several synthesis procedures for this and related compounds utilize DCM as the primary solvent.[2][5] |

| Ethyl Acetate, THF | High to Moderate | Good hydrogen bond acceptors, capable of interacting with the N-H of the carbamate. Ethyl acetate is commonly used as an eluent in its purification.[2] | |

| Acetone, Acetonitrile (ACN) | Moderate | Capable of dipole-dipole interactions, though perhaps less effective than chlorinated solvents for this specific structure. | |

| Polar Protic | Methanol, Ethanol | Moderate | Can act as both H-bond donors and acceptors. General information on tert-butyl carbamates indicates solubility in alcohols.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Van der Waals forces and potential π-π stacking with the phenyl ring can facilitate dissolution. Benzene has been noted as a suitable solvent for carbamate synthesis.[7] |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | Primarily van der Waals interactions are possible, which are insufficient to overcome the solute-solute interactions of the polar functional groups. Used as an anti-solvent for purification.[2] |

| Aqueous | Water | Insoluble | The large nonpolar surface area from the phenyl and tert-butyl groups outweighs the polar contributions of the nitro and carbamate moieties.[6] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical data is essential. The following section details a robust, validated protocol for determining the solubility of this compound using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is precise, requires a relatively small amount of material, and is a standard in the pharmaceutical industry.

Principle

An excess of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. A filtered aliquot of the saturated solution is then diluted and analyzed by a calibrated analytical method (HPLC-UV) to determine the concentration, which represents the solubility at that temperature.

Materials and Reagents

-

Solute: this compound (>98% purity)

-

Solvents: HPLC-grade or equivalent of all organic solvents to be tested (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Toluene, Hexane).

-

Mobile Phase (for HPLC): HPLC-grade Acetonitrile and deionized water.

-

Filtration: 0.22 µm or 0.45 µm chemically resistant syringe filters (e.g., PTFE for organic solvents).

Apparatus

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator.

-

Analytical balance (± 0.1 mg).

-

Vials with screw caps (e.g., 4 mL or 8 mL).

-

Volumetric flasks and pipettes for dilutions.

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Experimental Workflow

Caption: Experimental workflow for isothermal solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Stock Standards for HPLC Calibration:

-

Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent in which it is freely soluble (e.g., Acetonitrile). This is the primary stock solution (~100 µg/mL).

-

Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

HPLC Method Development (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan; likely around 260-280 nm due to the nitrophenyl group.

-

Injection Volume: 10 µL

-

Run Time: Sufficient to allow for elution of the analyte peak (e.g., 5-10 min).

-

Validation: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.

-

-

Equilibration:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a series of vials. The key is to ensure solid remains at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Sampling and Analysis:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes for the excess solid to settle.

-

Carefully draw a sample of the supernatant using a glass syringe.

-

Immediately attach a chemically resistant syringe filter (e.g., PTFE) and discard the first ~0.2 mL to saturate the filter membrane.

-

Filter the required volume into a clean vial. This step is critical to remove all undissolved solids.

-

Perform a precise dilution of the filtered sample into a volumetric flask using the same solvent as the HPLC mobile phase diluent (e.g., Acetonitrile). The dilution factor should be chosen to bring the concentration into the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Causality and Trustworthiness in the Protocol

-

Why an excess of solid? To ensure the solution is truly saturated at equilibrium, representing the thermodynamic solubility limit.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature (isothermal conditions) is the most critical variable to control for reproducible and accurate results.

-

Why 24-72 hours of agitation? To overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium. The time can be validated by taking measurements at different time points (e.g., 24, 48, 72h) until the concentration no longer increases.

-

Why immediate filtration? To prevent the dissolved solute from precipitating out due to temperature fluctuations upon removal from the bath.

-

Why a calibrated HPLC method? It provides the necessary specificity and sensitivity to accurately quantify the analyte in a complex matrix, ensuring the data is trustworthy.[8]

Data Calculation and Reporting

-

Use the linear regression equation from the HPLC calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

Example Calculation:

-

Concentration from HPLC (x) = 15.2 µg/mL

-

Dilution: 0.1 mL of filtrate diluted to 10.0 mL (Dilution Factor = 10.0 / 0.1 = 100)

-

Solubility = 15.2 µg/mL * 100 = 1520 µg/mL = 1.52 mg/mL

The results should be reported in a clear, tabular format, specifying the solvent and the temperature at which the measurement was made.

Conclusion

While specific quantitative data for the solubility of this compound is not widely published, a reliable predictive profile can be established based on its molecular structure and the principles of chemical interactions. This guide provides that predictive framework and, more importantly, a detailed, robust, and scientifically sound experimental protocol for its empirical determination. By following this methodology, researchers in synthetic chemistry and drug development can generate the high-quality, reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate their research and development efforts.

References

-

Chemsrc. tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate. Available at: [Link]

-

PubChem. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

PubChem. tert-Butyl (2-chloro-6-nitrophenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

-

Pharmaffiliates. tert-Butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-yl)carbamate. Available at: [Link]

-

LabSolutions. Tert-Butyl (3-nitrophenyl)carbamate. Available at: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

-

National Institutes of Health (NIH). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Available at: [Link]

- Google Patents.Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Available at: [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Available at: [Link]

-

MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available at: [Link]

-

J-STAGE. Method for the Residue Determination of Carbamate Pesticides in Crops. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

SciSpace by Typeset. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jircas.go.jp [jircas.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-butyl (2-hydroxy-5-nitrophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Photolysis Mechanism of 2-Nitrobenzyl Carbamates

This guide provides an in-depth exploration of the photolysis mechanism of 2-nitrobenzyl (oNB) carbamates, a cornerstone of photolabile protecting group (PPG) chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the intricate photochemical cascade, discusses factors influencing its efficiency, and provides validated experimental protocols for analysis.

Introduction: The Power of Light in Molecular Control

The ability to initiate and terminate biological or chemical processes with spatiotemporal precision is a primary goal in fields ranging from targeted drug delivery to materials science. Photolabile protecting groups, or "caging" groups, are indispensable tools for achieving this control.[1][2][3] By masking the function of a bioactive molecule, these groups render it inert until a pulse of light triggers its release.[4][5]

Among the most widely used PPGs is the ortho-nitrobenzyl (oNB) scaffold. Its robust photophysical properties, synthetic accessibility, and predictable cleavage mechanism have made it a workhorse for caging a vast array of functional groups, including amines via carbamate linkages.[1][6][7][8] Understanding the fundamental mechanism of oNB-carbamate photolysis is critical for designing effective photoactivatable probes and rationally optimizing their performance for specific applications.

The Core Photolysis Mechanism: A Step-by-Step Cascade

The uncaging of a 2-nitrobenzyl carbamate is not a simple bond cleavage but a multistep photochemical rearrangement. The process is initiated by the absorption of a photon, typically in the UV-A range (300-365 nm), which triggers a cascade of intramolecular reactions culminating in the release of the protected amine, carbon dioxide, and a 2-nitrosobenzaldehyde byproduct.[6][9]

The canonical mechanism proceeds through the following key stages:

-

Photoexcitation: Upon absorption of a photon, the 2-nitrobenzyl chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁), often described as an n,π* state.[10][11] While intersystem crossing to a triplet state can occur, photolysis primarily proceeds from the singlet manifold.[12][13]

-

Intramolecular Hydrogen Abstraction: This is the rate-determining photochemical step. The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the carbamate). This ultrafast process, occurring on a picosecond timescale, leads to the formation of a transient diradical species that rapidly rearranges.[6][10]

-

Formation of the aci-Nitro Intermediate: The diradical collapses into a key intermediate known as the aci-nitro tautomer.[6][14][15] This species is characterized by a quinonoid structure and an N-OH group, and it possesses a distinct absorption profile around 400 nm, making it observable by transient absorption spectroscopy.[14][15]

-

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of "dark" thermal reactions. It cyclizes to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[15] This cyclic intermediate then rearranges, leading to the cleavage of the benzylic carbon-oxygen bond.

-

Substrate Release: This cleavage releases the protected amine as a transient carbamic acid. Simultaneously, the aromatic portion of the molecule is transformed into 2-nitrosobenzaldehyde.

-

Decarboxylation: The generated carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free, biologically active amine.

This entire mechanistic pathway is visualized in the diagram below.

Caption: The photochemical cascade for oNB-carbamate uncaging.

Factors Influencing Photolysis Efficiency

The practical utility of an oNB-caged compound is dictated by its photochemical properties. The key performance metrics are the wavelength of maximum absorption (λmax) and the quantum yield (Φ), which is the fraction of absorbed photons that result in substrate release. Several structural and environmental factors can be tuned to optimize these parameters.

Aromatic Ring Substitution

Modifying the oNB aromatic ring with electron-donating groups (EDGs), such as methoxy groups, is a common strategy to improve photochemical properties.

-

Red-Shifted Absorption: EDGs at the 4 and 5 positions (e.g., the 4,5-dimethoxy-2-nitrobenzyl or "DMNB" group) extend the π-conjugation of the chromophore. This shifts the λmax to longer, less energetic, and less phototoxic wavelengths (typically ~350-365 nm), which is highly advantageous for biological applications.[2]

-

Quantum Yield: The effect of substituents on quantum yield is more complex. While EDGs often increase the rate of cleavage, the overall quantum yield may or may not increase significantly.[16] Conversely, adding a second nitro group at the 6-position can substantially increase the quantum yield, likely by increasing the probability of achieving the reactive excited state.[6]

Benzylic Carbon Substitution

Introducing a substituent, such as a methyl group, on the benzylic carbon (the α-position) can also influence the reaction. This modification can sometimes speed up the final release step.[1] However, it's crucial that at least one hydrogen atom remains on this carbon for the initial intramolecular hydrogen abstraction to occur.[6]

Quantitative Data Summary

The selection of a specific oNB derivative is a critical experimental choice driven by quantitative data. The following table summarizes key photophysical parameters for common oNB scaffolds.

| Photolabile Group | Typical λmax (nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) Range | Key Features & Rationale |

| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3 | Baseline Standard: Well-established chemistry but requires higher energy UV light which can be phototoxic. Reactive nitroso byproduct is a known issue.[2] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) | ~350 | 350–365 | 0.006–0.16 | Biologically Optimized: Red-shifted absorption reduces potential cell damage. Often the preferred choice for in vivo and cell culture experiments.[2] |

| α-Methyl-2-nitrobenzyl | 260-350 | 300-365 | Variable | Accelerated Release: The α-methyl group can stabilize intermediates, potentially speeding up the final substrate release steps.[1] |

| 2,6-Dinitrobenzyl | ~365 | 365 | 0.03-0.12 | High Efficiency: The second nitro group can significantly increase the quantum yield, requiring less light for complete uncaging.[6] |

Experimental Protocols & Workflow

Rigorous analysis of the photolysis reaction is essential to validate the efficacy of a caged compound. This involves monitoring the reaction progress and quantifying its efficiency.

Protocol: Monitoring Photolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the photolysis reaction. It allows for the separation and quantification of the starting caged compound, the released amine, and the nitroso byproduct over time.

Self-Validation & Causality: This protocol is self-validating because it directly measures the disappearance of the reactant and the appearance of the products. The choice of a C18 column is based on the typically hydrophobic nature of these aromatic compounds. The mobile phase gradient is designed to effectively separate compounds with different polarities (the caged starting material is usually less polar than the released amine).

Methodology:

-

Sample Preparation: Prepare a stock solution of the 2-nitrobenzyl carbamate in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mM). Dilute this stock solution into the desired reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM.

-

Initial Analysis (t=0): Inject an aliquot of the un-irradiated sample onto the HPLC system to obtain a baseline chromatogram. This confirms the retention time and purity of the starting material.

-

Irradiation: Place the sample solution in a quartz cuvette. Irradiate the solution using a suitable light source (e.g., a collimated LED or a filtered mercury lamp) centered at the appropriate wavelength (e.g., 365 nm). Ensure consistent light intensity and temperature control.

-

Time-Course Analysis: At specific time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the irradiated solution, place it in an HPLC vial, and inject it onto the HPLC.

-

Data Acquisition: Use a C18 reverse-phase column. Monitor the elution profile with a UV detector at a wavelength where both the starting material and products absorb (e.g., 254 nm or 280 nm). A typical gradient might be from 95% Water (0.1% TFA) / 5% Acetonitrile (0.1% TFA) to 5% Water / 95% Acetonitrile over 20 minutes.

-

Data Analysis: Integrate the peak areas for the starting material and the released product at each time point. Plot the concentration of the starting material versus time to determine the reaction kinetics. The appearance of a new peak corresponding to the expected product confirms successful uncaging.[17]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. vapourtec.com [vapourtec.com]

- 8. researchgate.net [researchgate.net]

- 9. plymsea.ac.uk [plymsea.ac.uk]

- 10. Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phototautomerism of o-nitrobenzyl compounds: o-quinonoid aci-nitro species studied by matrix isolation and DFT calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV Absorption Spectrum of Tert-butyl 2-nitrophenylcarbamate

This guide provides a comprehensive technical overview of the ultraviolet (UV) absorption spectrum of Tert-butyl 2-nitrophenylcarbamate. Targeted at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its spectroscopic properties, synthesis, and application as a photolabile protecting group.

Introduction: The Significance of this compound as a Photolabile Protecting Group

This compound belongs to the widely utilized class of 2-nitrobenzyl photolabile protecting groups (PPGs).[1][2] These molecules are instrumental in synthetic chemistry and chemical biology, enabling spatial and temporal control over the release of bioactive molecules.[1] The core principle of their function lies in their ability to undergo a photochemical reaction upon UV irradiation, leading to the cleavage of the protecting group and the liberation of the substrate. The efficiency of this "uncaging" process is directly linked to the UV absorption properties of the PPG. A thorough understanding of the UV absorption spectrum is therefore paramount for designing experiments that utilize this compound for photocaging applications.

Theoretical Framework: Expected UV-Vis Absorption Characteristics

The UV-Vis spectrum of 2-nitroaniline, the parent amine of our compound of interest, exhibits two primary absorption maxima in a protic solvent like ethanol: one at approximately 278 nm and another, broader band around 408-409 nm.[4] These absorptions arise from π→π* transitions within the aromatic system, which is heavily influenced by the presence of both an electron-donating amino group and an electron-withdrawing nitro group. This "push-pull" electronic arrangement leads to intramolecular charge transfer (ICT) character in the electronic transitions, making them sensitive to solvent polarity.[5]

The addition of the Boc protecting group to the amine is expected to cause a slight hypsochromic (blue) shift in the absorption maxima compared to 2-nitroaniline. This is because the carbamate linkage can subtly alter the electron-donating ability of the nitrogen atom, thereby affecting the energy of the electronic transitions. Nevertheless, the overall shape and the approximate locations of the absorption bands are anticipated to be similar to those of 2-nitroaniline.

Table 1: Comparison of Spectroscopic Data for 2-Nitroaniline and Predicted Data for this compound

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| 2-Nitroaniline[4] | 278 | 408-409 | 95% Ethanol |

| This compound (Predicted) | ~270-280 | ~400-410 | Protic Solvents |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic addition reaction. The primary amine of 2-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the carbonic acid byproduct.[5]

Experimental Protocol:

-

Dissolution: Dissolve 2-nitroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add triethylamine to the solution.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[5]

Caption: Synthesis workflow for this compound.

Acquiring the UV-Vis Absorption Spectrum: A Standard Protocol

To empirically determine the UV-Vis absorption spectrum of this compound, the following standard operating procedure can be employed.

Experimental Protocol:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.[6]

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock, prepare a dilute solution (e.g., 10-50 µM) for analysis. The final absorbance should ideally be within the linear range of the instrument, typically below 1.5.[6]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Replace the solvent in the cuvette with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).[6]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Caption: Standard workflow for UV-Vis spectral acquisition.

Photolysis Mechanism and Byproducts

The photolysis of 2-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement.[1] Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group and forms a 2-nitrosobenzaldehyde byproduct.[1]

The quantum yield of this photorelease is a critical parameter that determines the efficiency of the uncaging process. The photolysis of these compounds can be influenced by factors such as the solvent, pH, and the nature of the leaving group.[1]

Caption: Simplified photolysis mechanism of a 2-nitrobenzyl carbamate.

Conclusion

While direct spectral data for this compound is scarce, a strong scientific basis exists for predicting its UV absorption characteristics based on its parent chromophore, 2-nitroaniline. The compound is expected to exhibit two primary absorption bands in the UV-A and near-visible regions, making it suitable for a range of photocaging applications. The provided protocols for its synthesis and spectroscopic analysis offer a clear path for researchers to produce and characterize this valuable photolabile protecting group. A thorough understanding of its photochemical properties is essential for its effective implementation in the controlled release of amines in various scientific and technological fields.

References

- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Applications. Photochemical & Photobiological Sciences, 1(7), 441-458.

- Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—A review. Israel Journal of Chemistry, 12(1-2), 103-113.

- JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments.

- Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Ossila. (n.d.).

- University of California, Berkeley. (n.d.). UV-Vis SOP.

- Hassan, S. S. M., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 13(1), 1-15.

- NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- PubChem. (n.d.). 2-Nitroaniline. In PubChem Compound Database.

Sources

- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | C13H18N2O4 | CID 10264884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS#:198572-71-3 | tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate | Chemsrc [chemsrc.com]

- 6. tert-butyl N-bromo-N-(2-nitrophenyl)carbamate | C11H13BrN2O4 | CID 174813479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-nitrophenylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 2-nitrophenylcarbamate, a key intermediate in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, physicochemical properties, spectroscopic characterization, and its strategic applications, with a focus on providing practical, field-proven insights.

Core Compound Identification and Properties

This compound is a valuable building block, primarily utilized for the introduction of a protected 2-nitroaniline moiety in the synthesis of more complex molecules. Its chemical structure combines the reactivity of the nitro group with the stability of the tert-butyloxycarbonyl (Boc) protecting group, allowing for selective chemical transformations.

| Property | Value | Source |

| CAS Number | 54614-93-6 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 89-90°C | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the N-protection of 2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via a nucleophilic addition of the amino group to one of the carbonyl carbons of the Boc anhydride.[1]

Causality Behind Experimental Choices

The choice of di-tert-butyl dicarbonate as the protecting group source is strategic. The Boc group is stable under a wide range of non-acidic conditions, making it an ideal protecting group for multi-step syntheses.[3] The use of a base, such as triethylamine, facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

Detailed Experimental Protocol

To a solution of 2-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added triethylamine (1.1 eq). The mixture is stirred at room temperature until the 2-nitroaniline has completely dissolved. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields this compound as a yellow solid.[1]

Reaction Mechanism

The synthesis of this compound follows a well-established mechanism for Boc protection of amines.

Caption: Mechanism of Boc protection of 2-nitroaniline.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following data are characteristic of the compound.[1]

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (bs, 1H, NH), 8.55 (d, J = 8 Hz, 1H, Ar-H), 8.18 (d, J = 8 Hz, 1H, Ar-H), 7.60 (t, J = 8 Hz, 1H, Ar-H), 7.08 (t, J = 8 Hz, 1H, Ar-H), 1.54 (s, 9H, C(CH₃)₃). |

| IR (KBr) | ν 3360 (N-H stretch), 1680 (C=O stretch, carbamate), 1520 & 1340 (NO₂ asymmetric and symmetric stretch) cm⁻¹. |

| Mass Spectrometry (ESI+) | m/z 239 [M+H]⁺. |

The ¹H NMR spectrum clearly shows the presence of the aromatic protons of the 2-nitrophenyl group and the characteristic singlet for the nine equivalent protons of the tert-butyl group.[2] The IR spectrum displays the key functional groups: the N-H and carbonyl of the carbamate, and the nitro group. The mass spectrum confirms the molecular weight of the compound.[1]

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory agents.

Synthesis of Anti-inflammatory Agents

A significant application of this compound is its use as a precursor for the synthesis of tert-butyl 2-aminophenylcarbamate. The nitro group can be selectively reduced to an amine, typically using reducing agents like hydrazine hydrate in the presence of a catalyst such as ferric chloride.[1] This resulting aminophenylcarbamate is then condensed with various carboxylic acids to produce a library of amide derivatives, which have been investigated for their anti-inflammatory properties.[1]

Caption: Synthetic workflow from this compound to bioactive amides.

Versatility in Organic Synthesis

The presence of the nitro group and the protected amine on the same aromatic ring makes this compound a versatile building block. The nitro group can participate in various transformations, including nucleophilic aromatic substitution and reduction to the amine, which can then be further functionalized. The Boc-protected amine allows for the selective introduction of a nitrogen nucleophile at a later stage of a synthesis, following deprotection under acidic conditions.

Reactivity, Stability, and Handling

Reactivity Profile

The reactivity of this compound is dominated by the nitro group and the Boc-protected amine. The nitro group is susceptible to reduction under various conditions. The Boc group is stable to most bases, nucleophiles, and reducing agents but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3]

Stability and Storage

This compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

Safety and Handling

As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important intermediate for researchers in organic synthesis and drug discovery. Its synthesis is straightforward, and its bifunctional nature, combining a reactive nitro group with a stable protected amine, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for its effective utilization in the laboratory.

References

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

-

Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. PubChem. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

- Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. Available at: [Link]

-

tert-Butyl carbamate. NIST WebBook. Available at: [Link]

-

tert-Butyl 4-nitrophenylcarbamate. PubChem. Available at: [Link]

-

tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate. Chemsrc. Available at: [Link]

-

tert-Butyl carbamate. NIST WebBook. Available at: [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

-

tert-Butyl carbamate - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

tert-Butyl carbamate. PubChem. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling, and Storage of Tert-butyl 2-nitrophenylcarbamate

Introduction

Tert-butyl 2-nitrophenylcarbamate is a vital intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring a nitroaryl group and a Boc-protected amine, makes it a versatile building block for introducing specific functionalities into complex molecules. Carbamates, as a class, are prevalent in drug design, serving as amide bond isosteres that can enhance the pharmacokinetic properties of a therapeutic candidate.[1] The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the critical safety, handling, and storage protocols for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the principles of safe laboratory practice.

Hazard Identification and Toxicological Profile

Inferred Hazards:

-

Carbamate Moiety: Carbamates can vary widely in toxicity, but some are known to be cholinesterase inhibitors. While the Boc-protecting group may mitigate this activity, it is a potential concern.[3]

-

Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, including methemoglobinemia and potential mutagenicity. Many nitro compounds are also toxic and potentially explosive.[4]

Primary Routes of Exposure:

-

Inhalation: Dust or aerosols can be inhaled, potentially causing respiratory irritation.

-

Skin Contact: The compound may be absorbed through the skin, a common route of exposure for many organic chemicals.

-

Eye Contact: Direct contact with the eyes can cause irritation.

-

Ingestion: Accidental ingestion could lead to systemic toxicity.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 54614-93-6 | [5] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [5] |

| Molecular Weight | 238.24 g/mol | [5] |

| Appearance | Off-white to yellow solid | |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in many organic solvents | |

| Purity | Typically >95% | [5] |

Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The primary barrier between the researcher and the chemical is appropriate PPE. The following should be considered mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are essential to protect against splashes and dust.

-

Hand Protection: Nitrile or neoprene gloves should be worn. Latex gloves do not provide adequate protection against many organic chemicals.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

-

Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound should be conducted in a properly functioning chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

General Hygiene Practices

Good laboratory hygiene is a fundamental aspect of chemical safety.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or apply cosmetics in the laboratory.

-

Keep the work area clean and organized to prevent accidental spills.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

Storage Conditions

-

Temperature: Store in a cool, dry place. Some related compounds specify refrigeration (4°C) and protection from light.

-

Atmosphere: Store in a tightly sealed container to prevent moisture ingress and potential degradation.

-

Location: Store in a designated chemical storage cabinet away from incompatible materials.

Incompatibility

Due to its functional groups, this compound is incompatible with several classes of chemicals.

-

Strong Oxidizing Agents: The nitro group can react exothermically with strong oxidizing agents.[4]

-

Strong Acids and Bases: Carbamates can be hydrolyzed under strong acidic or basic conditions.[6]

-

Reducing Agents: The nitro group can be reduced by various reducing agents, which may be an intended reaction but should be controlled.

Diagram: Chemical Incompatibility

Caption: A diagram illustrating the key chemical incompatibilities of this compound.

Emergency Procedures

A well-defined emergency plan is essential for responding effectively to accidents.

Spills

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Ventilate: Increase ventilation to the area.

-

Contain: For small spills, contain the material using an inert absorbent such as vermiculite or sand.

-

Neutralize (if applicable): For carbamate spills, decontamination can be aided by using a solution of sodium carbonate (washing soda) or strong soap.[4]

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound.

Synthesis of this compound

This protocol is adapted from the literature and describes the Boc-protection of 2-nitroaniline.[7]

Materials:

-

2-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-